2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone
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Overview
Description
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone typically involves the reaction of 5-amino-1,3,4-thiadiazole with piperidin-1-yl-ethanone under specific conditions. One common method includes:
Starting Materials: 5-amino-1,3,4-thiadiazole and piperidin-1-yl-ethanone.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring or the piperidine moiety.
Scientific Research Applications
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: A compound with a thiadiazole ring and additional functional groups.
Uniqueness
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone is unique due to the presence of both the thiadiazole ring and the piperidine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c10-9-12-11-7(15-9)6-8(14)13-4-2-1-3-5-13/h1-6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRJZBRREMRGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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